![molecular formula C14H19BrFNO2 B3043790 1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane CAS No. 924817-99-2](/img/structure/B3043790.png)
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane
Overview
Description
Boc-amino compounds are a class of organic compounds that contain a Boc (tert-butoxycarbonyl) protected amino group. They are often used as building blocks in organic synthesis . The presence of bromo and fluoro substituents in the compound suggests that it could be used in various organic reactions, including cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” are not available, similar compounds are often synthesized through reactions involving organoboronic esters . Protodeboronation of these esters is a common method used in the synthesis of such compounds .Chemical Reactions Analysis
Boronic esters, such as those likely involved in the synthesis of this compound, are known to participate in various chemical reactions. These include protodeboronation and anti-Markovnikov hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane” would depend on its exact molecular structure. Boronic acids and their esters are generally only marginally stable in water .Scientific Research Applications
Hydrolysis Studies
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane: is susceptible to hydrolysis, especially at physiological pH. Researchers have investigated the kinetics of this process, which depends on substituents in the aromatic ring. Understanding its stability in water is crucial for pharmacological applications .
Metal-Free Synthesis of Borinic Acids
Recent advances include a metal-free one-pot synthesis of tetracoordinated borinic acids. These compounds play a role in catalysis and materials science. Researchers have explored their reactivity and potential applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-bromo-1-(3-fluorophenyl)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHDUKESZKWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-bromo-1-(3-fluorophenyl)propane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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